4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid
CAS No.: 444166-47-6
Cat. No.: VC8415819
Molecular Formula: C13H11NO3S2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444166-47-6 |
|---|---|
| Molecular Formula | C13H11NO3S2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C13H11NO3S2/c15-11(8-19-12-2-1-7-18-12)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
| Standard InChI Key | UJEKCJKPAJYFHL-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a benzoic acid moiety linked via an acetamido bridge to a thiophen-2-ylsulfanyl group. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 4-[(2-Thiophen-2-ylsulfanylacetyl)amino]benzoic acid |
| SMILES | C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
| InChIKey | UJEKCJKPAJYFHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
The thiophene ring introduces sulfur-based electronic effects, potentially enhancing binding affinity in biological systems .
Physicochemical Properties
With a molecular weight of 293.4 g/mol, the compound falls within the range of small-molecule therapeutics. Its solubility profile is influenced by the polar carboxylic acid group and the hydrophobic thiophene moiety, suggesting moderate aqueous solubility. The presence of multiple hydrogen-bond acceptors (N and O atoms) may facilitate interactions with biological targets .
Synthesis and Derivative Development
Structural Analogues
Comparative analysis with N-substituted 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-sulfanyl]acetamides reveals that substituting the oxadiazole ring with thiophene alters electronic density and steric bulk, potentially modulating bioactivity . For instance, thiophene’s aromaticity may enhance π-π stacking in protein binding pockets compared to oxadiazole .
| Supplier | Purity | Packaging |
|---|---|---|
| Parchem | ≥95% | 1–5 g |
| Biosynth | ≥98% | 10–50 mg |
Applications in Drug Discovery
Fragment-based screening campaigns, akin to those conducted for CtFDO oxidoreductase, could identify this compound as a hit for enzyme inhibition . Its moderate molecular weight and polar surface area (≈100 Ų) align with Lipinski’s Rule of Five, favoring oral bioavailability .
Future Research Directions
Biological Screening
Priority studies should include:
-
In vitro antimicrobial assays against Gram-positive and Gram-negative pathogens.
-
Cytotoxicity profiling using cancer cell lines (e.g., MCF-7, HeLa).
-
COX-1/COX-2 inhibition assays to assess anti-inflammatory potential.
Structural Optimization
Modifying the thiophene ring (e.g., introducing nitro or methyl groups) could enhance potency. Additionally, prodrug strategies esterifying the carboxylic acid may improve bioavailability .
Computational Modeling
Molecular dynamics simulations could predict binding modes with targets like DNA gyrase or tubulin, guiding rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume